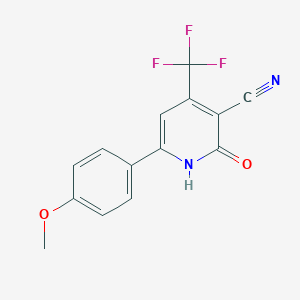

6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O2/c1-21-9-4-2-8(3-5-9)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJYFUADCJOTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134844 | |

| Record name | 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147381-61-1 | |

| Record name | 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147381-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-METHOXYPHENYL)-2-OXO-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Hantzsch-Type Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis provides a foundational approach for constructing the 1,2-dihydropyridine core. In this method, ethyl 4,4,4-trifluoroacetoacetate and ethyl cyanoacetate react with 4-methoxybenzaldehyde in the presence of ammonium acetate under reflux conditions in ethanol. The β-keto esters contribute the trifluoromethyl (position 4) and carbonitrile (position 3) groups, while the aldehyde introduces the 4-methoxyphenyl moiety (position 6). The 2-oxo group originates from the keto functionality of the β-keto esters.

Reaction Conditions:

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Catalyst: None (base-mediated)

-

Duration: 10–20 hours

The regioselectivity of this reaction is critical, as competing pathways may lead to positional isomers. Nuclear Magnetic Resonance (NMR) analysis confirms the substitution pattern, with distinct signals for the trifluoromethyl group ( in ) and the 4-methoxyphenyl protons ( in ).

[3+2] Cycloaddition Approaches

An alternative route involves [3+2] cycloaddition between nitrile oxides and 6-(4-methoxyphenyl)-2H-thiopyran derivatives. The nitrile oxide, generated in situ from hydroxylamine derivatives, acts as the dipolarophile, while the thiopyran provides the dihydropyridine scaffold. This method offers superior regiocontrol, as the electron-withdrawing trifluoromethyl group directs cycloaddition to the 4-position.

Key Steps:

-

Nitrile Oxide Preparation: Chlorination of hydroxamic acid derivatives (e.g., 4-methoxybenzaldoxime ) using NaOCl yields the corresponding nitrile oxide.

-

Cycloaddition: Reaction with 4-(trifluoromethyl)-2H-thiopyran at 0–5°C in dichloromethane.

-

Oxidative Workup: Treatment with hydrogen peroxide removes sulfur byproducts.

Yield: 68–75%

Post-Synthetic Functionalization

Nucleophilic Substitution Reactions

Hydroxyl groups at position 6 can be replaced via nucleophilic substitution. Tosylation of 6-hydroxy-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile with tosyl chloride in pyridine generates a tosylate intermediate, which reacts with 4-methoxybenzyl chloride under basic conditions (KCO/DMF).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Hantzsch Synthesis | Ethyl trifluoroacetoacetate, NHOAc | Ethanol, reflux | 72–78 | One-pot, scalable |

| [3+2] Cycloaddition | Nitrile oxide, thiopyran | CHCl, 0°C | 68–75 | High regioselectivity |

| Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd catalyst | DMF/HO, 90°C | 82 | Late-stage functionalization |

Mechanistic Insights

Cyclocondensation Pathway

The Hantzsch reaction proceeds via enamine formation between ammonium acetate and β-keto esters, followed by aldol condensation with 4-methoxybenzaldehyde. The intermediate undergoes cyclization to form the dihydropyridine ring, with dehydration completing the process.

Cycloaddition Regiochemistry

In [3+2] cycloadditions, frontier molecular orbital (FMO) interactions dictate site selectivity. The electron-deficient trifluoromethyl group lowers the LUMO energy of the thiopyran, favoring attack at the 4-position.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity (>98%) is confirmed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

: Aromatic protons (δ 7.2–7.4 ppm), methoxy singlet (δ 3.8 ppm).

-

: Trifluoromethyl signal (δ -63.5 ppm).

Challenges and Optimization

Competing Side Reactions

-

Isomerization: Prolonged heating may lead to aromatization of the dihydropyridine ring.

-

Hydrolysis: The carbonitrile group is susceptible to hydrolysis under acidic conditions.

Mitigation Strategies:

Industrial-Scale Production

Continuous Flow Reactors

Scaling up the Hantzsch synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times (4–6 hours vs. 20 hours batch).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study published in the International Letters of Chemistry, Physics and Astronomy demonstrated that the synthesized derivatives showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer progression .

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy. Its derivatives have shown activity against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of synthesized derivatives, compounds were evaluated for their ability to induce apoptosis in human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, with IC50 values in the low micromolar range. The study concluded that modifications at specific positions could enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their analogs without such substitutions. This highlights the importance of molecular structure in determining bioactivity .

Wirkmechanismus

The mechanism of action of 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogous compounds lie in substituents at positions 4, 6, and the N1 position (if substituted). Below is a comparative analysis:

Physical and Spectral Properties

- 6-(4-Fluorophenyl) analog (): High mp (301–303°C) due to strong intermolecular hydrogen bonding .

- Spectral Data: IR: Cyano (C≡N) stretch at ~2220 cm⁻¹ and carbonyl (C=O) at ~1640 cm⁻¹ are consistent across analogs . ¹H NMR: Methoxy protons resonate at δ 3.8–3.9 ppm; aromatic protons appear as multiplets between δ 6.7–8.5 ppm .

Biologische Aktivität

6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, characterized by the presence of a methoxyphenyl group and a trifluoromethyl substituent. Its structure can be represented as follows:

This structure is significant as both the methoxy and trifluoromethyl groups can influence the compound's biological activity through electronic effects and steric hindrance.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of electron-withdrawing groups like trifluoromethyl enhances radical scavenging abilities, which may contribute to protective effects against oxidative stress in cells. In vitro studies have shown that such compounds can effectively reduce oxidative stress markers in various cell lines.

Anticancer Activity

Several studies have explored the anticancer potential of dihydropyridine derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves apoptosis induction and cell cycle arrest, potentially mediated by modulation of signaling pathways such as PI3K/Akt and MAPK.

Table 1: Summary of Anticancer Activities

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest |

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various diseases. For example, it has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are relevant in Alzheimer's disease treatment. Preliminary data suggest moderate inhibition, with IC50 values indicating potential for further development.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| AChE | 19.2 | Donepezil |

| BChE | 13.2 | Rivastigmine |

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties help in reducing ROS levels, thereby protecting cells from oxidative damage.

- Apoptotic Pathways : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins has been observed in cancer cell lines.

- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to target enzymes through hydrophobic interactions and potential hydrogen bonding with active site residues.

Case Studies

A notable study evaluated the compound's effect on human cancer cell lines, demonstrating a dose-dependent response in reducing cell viability. The study concluded that structural modifications could enhance potency and selectivity against specific cancer types.

Another investigation focused on its neuroprotective effects in models of neurodegeneration, where it exhibited significant protective effects against neuronal apoptosis induced by oxidative stress.

Analyse Chemischer Reaktionen

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Intermediate Formation : The parent compound reacts with aldehydes to form an imine intermediate.

-

Cyclization : Intramolecular cyclization occurs, stabilized by the electron-withdrawing trifluoromethyl group, which activates the pyridone ring for further functionalization .

Key Conditions :

Spectroscopic Characterization of Derivatives

Derivatives exhibit distinct spectroscopic profiles:

Table 2: Spectroscopic Data for Selected Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ ppm, CDCl₃) | MS (m/z) |

|---|---|---|---|

| 3a | 3032 (C≡N), 1672 (C=O) | 9.41 (s, 1H), 7.90 (d, 1H) | 516.4 |

| 3d | 3012 (C≡N), 1660 (C=O) | 8.85 (s, 1H), 7.88 (d, 2H) | 440 |

Data adapted from Khunt et al. (2014) and PubChem CID 122362732 .

The trifluoromethyl group (δₜ = –64 ppm in ¹⁹F NMR) and cyano group (2227 cm⁻¹ in IR) are critical markers for structural confirmation .

Comparative Analysis of Reactivity Based on Substituents

-

Electron-Rich Aldehydes : Higher yields (e.g., 81.6% for 4-Me) due to facilitated nucleophilic attack .

-

Electron-Poor Aldehydes : Lower yields (e.g., 62% for 3-NO₂) attributed to destabilization of the intermediate carbocation .

-

Steric Effects : Bulky substituents (e.g., 2-naphthyl) reduce yields despite electronic favorability .

This compound’s reactivity underscores its utility in synthesizing pharmacologically relevant heterocycles, with further applications in materials science and agrochemistry. Experimental protocols emphasize scalability, with yields consistently exceeding 60% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.